molecular formula C135H217N45O32S B10822489 H-Phe-Leu-Gly-Tyr-Cys-Ile-Tyr-Leu-Asn-Arg-Lys-Arg-Arg-Gly-Asp-Pro-Ala-Phe-Lys-Arg-Arg-Leu-Arg-Asp-OH

H-Phe-Leu-Gly-Tyr-Cys-Ile-Tyr-Leu-Asn-Arg-Lys-Arg-Arg-Gly-Asp-Pro-Ala-Phe-Lys-Arg-Arg-Leu-Arg-Asp-OH

Cat. No.: B10822489
M. Wt: 3014.5 g/mol
InChI Key: SNXBDZJJBKGJKY-CBQXUBDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

CGEN-856 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

For industrial-scale production, CGEN-856 can be synthesized using automated peptide synthesizers, which allow for high-throughput and consistent production. The process involves similar steps as laboratory-scale synthesis but is optimized for larger quantities and higher purity.

Chemical Reactions Analysis

Types of Reactions

CGEN-856 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc), t-Butyloxycarbonyl (Boc)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products

The primary product of the synthesis is the CGEN-856 peptide itself. During the synthesis, intermediate protected peptides are formed, which are subsequently deprotected and cleaved from the resin to yield the final product.

Scientific Research Applications

Chemistry

In chemistry, CGEN-856 is used as a model peptide to study peptide synthesis techniques and the behavior of peptide bonds under various conditions.

Biology

Biologically, CGEN-856 is significant for its role in modulating the Mas receptor, which is involved in various physiological processes, including vasodilation and anti-inflammatory responses .

Medicine

In medicine, CGEN-856 has shown promise in treating cardiovascular diseases. It has been demonstrated to reduce cardiac remodeling and myocardial infarction injury in preclinical studies .

Industry

Industrially, CGEN-856 can be used in the development of new therapeutic agents targeting the renin-angiotensin system, potentially leading to novel treatments for hypertension and heart failure.

Mechanism of Action

CGEN-856 exerts its effects by binding to the Mas receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the phosphorylation of AKT and endothelial nitric oxide synthase (eNOS). This activation results in the production of nitric oxide, which induces vasodilation and provides cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Angiotensin-(1-7): Another Mas receptor agonist with similar vasodilatory and cardioprotective effects.

    D-Ala7-Angiotensin-(1-7): An analogue of Angiotensin-(1-7) used to study the binding and activity of Mas receptor agonists.

Uniqueness

CGEN-856 is unique in its high specificity and potency as a Mas receptor agonist. Unlike other compounds, it has been shown to produce significant antihypertensive and cardioprotective effects at very low concentrations, making it a promising candidate for therapeutic development .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C135H217N45O32S

Molecular Weight

3014.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid

InChI

InChI=1S/C135H217N45O32S/c1-10-74(8)107(179-125(207)100(70-213)178-121(203)94(63-78-41-45-80(181)46-42-78)161-103(184)68-159-111(193)91(58-71(2)3)172-109(191)82(138)61-76-28-13-11-14-29-76)127(209)176-96(64-79-43-47-81(182)48-44-79)123(205)174-93(60-73(6)7)120(202)175-97(65-102(139)183)124(206)170-88(37-24-54-155-133(146)147)116(198)164-84(32-17-19-49-136)112(194)165-86(35-22-52-153-131(142)143)114(196)163-83(34-21-51-152-130(140)141)110(192)158-69-104(185)162-98(66-105(186)187)128(210)180-57-27-40-101(180)126(208)160-75(9)108(190)171-95(62-77-30-15-12-16-31-77)122(204)168-85(33-18-20-50-137)113(195)166-87(36-23-53-154-132(144)145)115(197)167-89(38-25-55-156-134(148)149)117(199)173-92(59-72(4)5)119(201)169-90(39-26-56-157-135(150)151)118(200)177-99(129(211)212)67-106(188)189/h11-16,28-31,41-48,71-75,82-101,107,181-182,213H,10,17-27,32-40,49-70,136-138H2,1-9H3,(H2,139,183)(H,158,192)(H,159,193)(H,160,208)(H,161,184)(H,162,185)(H,163,196)(H,164,198)(H,165,194)(H,166,195)(H,167,197)(H,168,204)(H,169,201)(H,170,206)(H,171,190)(H,172,191)(H,173,199)(H,174,205)(H,175,202)(H,176,209)(H,177,200)(H,178,203)(H,179,207)(H,186,187)(H,188,189)(H,211,212)(H4,140,141,152)(H4,142,143,153)(H4,144,145,154)(H4,146,147,155)(H4,148,149,156)(H4,150,151,157)/t74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-/m0/s1

InChI Key

SNXBDZJJBKGJKY-CBQXUBDJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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